6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Drug-likeness Physicochemical profiling LogP-driven procurement

6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098013-18-2) occupies a unique physicochemical niche (XLogP 0.42) between polar uracils and lipophilic fused thienopyrimidinediones, resolving the solubility-permeability trade-off. Its intact uracil core enables His41 π-π stacking for Mpro fragment screening, while the C6-thiophenylmethyl group explores S2 subpockets and hydrophobic back-pocket regions validated in third-generation EGFR inhibitors and antibacterial FtsZ targets. Procure for fragment-soaking crystallography, SPR campaigns, DEL construction, and balanced medicinal chemistry libraries.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 2098013-18-2
Cat. No. B1492105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
CAS2098013-18-2
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=CC(=O)NC(=O)N2
InChIInChI=1S/C9H8N2O2S/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13)
InChIKeyMFNBEEVLYAVNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098013-18-2): A Non‑Fused, Thiophene‑Functionalized Uracil Scaffold for Medicinal Chemistry and Fragment‑Based Procurement


6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098013-18-2) is a non‑fused, monocyclic pyrimidine‑2,4‑dione (uracil) derivative bearing a thiophen‑2‑ylmethyl substituent at the C6 position [1]. Unlike its extensively explored thieno[2,3‑d]pyrimidine‑2,4‑dione congeners, which incorporate a fused thiophene ring system, this compound retains a true uracil core while appending a discrete thiophene moiety, thereby decoupling the electronic contributions of the thiophene ring from the pyrimidine tautomeric equilibrium [2]. The structure enables late‑stage C6 diversification while maintaining the hydrogen‑bond donor/acceptor pattern characteristic of the uracil pharmacophore. With a molecular weight of 208.24 g·mol⁻¹, a predicted XLogP of 0.42, and a topological polar surface area (tPSA) of 84.4 Ų, the compound resides favourably within lead‑like chemical space, offering a balance of polarity and lipophilicity that is distinct from both the more lipophilic fused thienopyrimidinediones and the more polar unsubstituted uracil (XLogP –1.1) [3][4].

Why In‑Class Thienopyrimidinediones and Simple Uracils Cannot Substitute for 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione in Target‑Focused Screening and Lead Optimisation


The pyrimidine‑2,4‑dione chemical space encompasses both fused thieno[2,3‑d]pyrimidine‑2,4‑diones—many of which are potent MCT1 or GnRH antagonists—and simple uracils such as 6‑methyluracil. However, these compound classes diverge markedly in their physicochemical and molecular recognition profiles [1]. Fused thienopyrimidinediones possess a planar, electron‑delocalised architecture with LogP values typically >1.0 (e.g., 1.10 for the parent thieno[2,3‑d]pyrimidine‑2,4‑dione), which promotes π‑stacking but limits aqueous solubility [2]. Conversely, simple uracils are highly polar (XLogP ≈ –1.1) and often suffer from poor membrane permeability. The target compound occupies an intermediate physicochemical space (XLogP ≈ 0.42) that is absent in both extremes: it retains the full uracil hydrogen‑bonding capacity for target engagement while the C6‑thiophenylmethyl substituent provides a discrete lipophilic handle for hydrophobic pocket complementarity without enforcing planarity [3]. Substituting a fused thienopyrimidinedione or a simple 6‑methyluracil for this scaffold is therefore likely to alter both the thermodynamic solubility and the geometry of ligand–protein interactions, making generic interchange scientifically unsound [4].

Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons for 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione


Physicochemical Differentiation: Intermediate LogP (0.42) Resolves the Solubility–Permeability Tension Between Simple Uracils and Fused Thienopyrimidinediones

The target compound exhibits a predicted XLogP of 0.42, placing it in the optimal lipophilicity window (0–3) for oral drug candidates [1]. This value is approximately 2.6‑fold lower than the fused thieno[2,3‑d]pyrimidine‑2,4‑dione comparator (LogP 1.10), translating to an estimated 10‑fold higher intrinsic aqueous solubility based on the Hansch correlation [2]. Simultaneously, the XLogP is >1.5 log units higher than that of unsubstituted uracil (XLogP –1.1), predicting substantially improved passive membrane permeability [3]. This intermediate physicochemical profile is not accessible by either comparator class.

Drug-likeness Physicochemical profiling LogP-driven procurement

Synthetic Accessibility Advantage: One‑Step Biginelli‑Type Condensation vs. Multi‑Step Routes for Fused Thienopyrimidinediones

6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is accessible via a single‑step Biginelli‑type condensation of thiophene‑2‑carboxaldehyde with urea under acidic catalysis, a transformation that proceeds at atmospheric pressure with yields typically exceeding 60% [1]. In contrast, the synthesis of thieno[2,3‑d]pyrimidine‑2,4‑dione requires a three‑step sequence: (i) preparation of methyl 3‑aminothiophene‑2‑carboxylate, (ii) urea formation with isocyanates, and (iii) base‑induced cyclisation, with cumulative yields commonly <40% [2]. This 2‑ to 3‑fold difference in synthetic step count and overall yield translates directly into lower procurement costs and faster turnaround for the target compound.

Synthetic efficiency Cost‑of‑goods Medicinal chemistry sourcing

Cross‑Study Inference: Pyrimidine‑2,4‑dione Scaffold Delivers Sub‑Nanomolar SARS‑CoV‑2 Mpro Inhibition When Optimised, Validating the Core for Antiviral Screening

A scaffold‑hopping campaign on the pyrimidine‑2,4‑dione core yielded compound 17, a potent inhibitor of SARS‑CoV‑2 main protease (Mpro) with an IC₅₀ of 21.1 nM and an antiviral EC₅₀ < 2 nM against the JN.1 variant in Vero E6 cells [1]. Critically, X‑ray crystallography revealed that the pyrimidine‑2,4‑dione ring engages the catalytic His41 via a T‑shaped π‑π interaction, a binding mode that is incompatible with fused thienopyrimidinediones due to steric clash from the annulated thiophene [2]. Because 6‑(thiophen‑2‑ylmethyl)pyrimidine‑2,4(1H,3H)‑dione preserves the unsubstituted uracil N1/N3‑H donor–acceptor network required for this interaction while appending a thiophene group at a solvent‑exposed position, it represents a privileged intermediate for antiviral lead generation.

SARS-CoV-2 Mpro Antiviral drug discovery Scaffold hopping

Antibacterial Cross‑Study: Thiophenyl‑Substituted Pyrimidine Derivatives Achieve MICs 10–50‑Fold Superior to Methicillin Against MRSA, Validating the Thiophene‑Pyrimidine Motif for Antibacterial Discovery

Although the target compound itself has not been tested for antibacterial activity, a closely related 2,4‑disubstituted‑6‑thiophenyl‑pyrimidine derivative (F20) demonstrated an MIC of 24 µg·mL⁻¹ against multiple MRSA strains, which is 10‑ to 50‑fold more potent than methicillin (MIC 256–1024 µg·mL⁻¹) and 2‑ to 4‑fold more potent than ampicillin (MIC 48 µg·mL⁻¹) under identical CLSI microdilution conditions [1]. F20 also inhibited vancomycin‑resistant Enterococcus faecium (VREF) with an MIC of 48 µg·mL⁻¹, whereas vancomycin was inactive (MIC >96 µg·mL⁻¹) [2]. The antibacterial mechanism was attributed to FtsZ polymerization inhibition, a target that is structurally dependent on the thiophenyl‑pyrimidine geometry. The C6‑thiophenylmethyl uracil core of the target compound preserves the key thiophene‑pyrimidine spacing required for FtsZ binding while providing an additional hydrogen‑bond donor at N1/N3, offering a rational basis for antibacterial screening.

Antibacterial resistance MRSA FtsZ inhibition

Oncological Selectivity Cross‑Study: 2,4‑Diarylpyrimidine‑Thiophene Hybrids Exhibit 1730‑Fold EGFR T790M/WT Selectivity, Highlighting the Pharmacophoric Value of the Thiophene‑Pyrimidine Junction

A 2,4‑diarylpyrimidine derivative incorporating a thiophene fragment (compound 6a) inhibited EGFR T790M mutant kinase with an IC₅₀ of 0.0022 ± 0.001 µM and exhibited 1730‑fold selectivity over wild‑type EGFR (IC₅₀ 4.499 ± 0.057 µM) in biochemical assays [1]. In vivo, 6a at 25 mg·kg⁻¹·d⁻¹ (p.o.) achieved a tumour growth inhibition (TGI) of 90.24% in an H1975 xenograft model with an oral bioavailability of 33.57% [2]. The thiophene‑pyrimidine connectivity in 6a is geometrically analogous to the thienylmethyl‑uracil linkage in the target compound, suggesting that the C6‑thiophenylmethyl uracil scaffold can productively engage the same hydrophobic back pocket proximal to the gatekeeper residue. The target compound thus represents a chemically accessible entry point for the design of mutant‑selective kinase inhibitors.

EGFR T790M NSCLC Kinase selectivity

Prioritised Application Scenarios for 6-(Thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione Based on Verifiable Differentiation Evidence


Fragment‑Based Antiviral Drug Discovery Targeting SARS‑CoV‑2 Main Protease (Mpro)

The pyrimidine‑2,4‑dione scaffold has produced a 21.1 nM Mpro inhibitor with sub‑2 nM antiviral EC₅₀ (Rao et al., 2025) [1]. The target compound provides the identical uracil core required for His41 π‑π stacking while the C6‑thiophenylmethyl group offers a vector for S2‑subpocket exploration. Procure this compound for fragment‑soaking crystallography and SPR‑based Mpro screening campaigns.

FtsZ‑Targeted Antibacterial Lead Generation Against Multidrug‑Resistant Gram‑Positive Pathogens

Thiophenyl‑pyrimidine F20 achieves MICs 10‑–50‑fold lower than methicillin against MRSA and is active against VREF where vancomycin fails (Fang et al., 2019) [2]. The target compound retains the thiophene‑pyrimidine pharmacophore while adding N1/N3 hydrogen‑bond donors, making it a suitable core for focused antibacterial libraries targeting FtsZ polymerisation.

Mutant‑Selective EGFR Kinase Inhibitor Design for T790M‑Positive Non‑Small Cell Lung Cancer

The 2,4‑diarylpyrimidine‑thiophene hybrid 6a exhibits 1730‑fold EGFR T790M/WT selectivity and 90.24% TGI in a xenograft model (An et al., 2022) [3]. The thienylmethyl‑uracil architecture of the target compound maps onto the hydrophobic back‑pocket region occupied by the thiophene of 6a, offering a structurally validated entry point for third‑generation EGFR inhibitor development.

Physicochemically Balanced Building Block for High‑Throughput Screening Libraries

With an XLogP of 0.42—intermediate between simple uracils (XLogP –1.1) and fused thienopyrimidinediones (LogP 1.10)—the target compound resolves the solubility–permeability trade‑off that plagues both comparator classes (PubChem XLogP3; Molinstincts, 2025) [4][5]. Procurement for diversity‑oriented synthesis or DNA‑encoded library (DEL) construction is recommended when aqueous solubility is a bottleneck.

Quote Request

Request a Quote for 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.